Pentanedihydrazide

Description

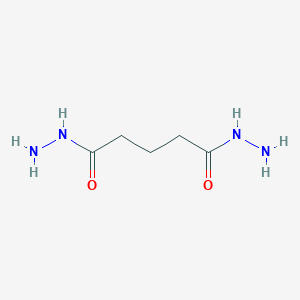

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pentanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2/c6-8-4(10)2-1-3-5(11)9-7/h1-3,6-7H2,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYJSPMYALQHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NN)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398238 | |

| Record name | pentanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508-67-4 | |

| Record name | pentanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1508-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pentanedihydrazide and Its Derivatives

Established Synthetic Pathways for Pentanedihydrazide

The conventional synthesis of this compound relies on straightforward and well-documented chemical reactions. These methods are prized for their reliability and scalability, forming the bedrock of this compound production.

Direct Amidations and Ester Aminolysis Protocols

The most common and direct route to this compound involves the reaction of a dialkyl ester of glutaric acid, such as dimethyl glutarate or diethyl glutarate, with hydrazine (B178648) hydrate (B1144303). lookchem.com This reaction is a classic example of ester aminolysis, where the amine (hydrazine) displaces the alkoxy group of the ester to form the corresponding hydrazide. nih.govgoogle.com

The process typically involves mixing the diester with hydrazine hydrate, often in a solvent like methanol (B129727), and allowing the reaction to proceed at room temperature or with gentle heating. lookchem.com For instance, the reaction of dimethyl glutarate with hydrazine hydrate in methanol at 20°C for 16 hours can yield this compound. lookchem.com Similarly, diethyl glutarate can be reacted with hydrazine hydrate to produce the desired dihydrazide. lookchem.com The reaction is driven by the nucleophilic attack of the hydrazine on the carbonyl carbon of the ester.

A related approach is the direct reaction of glutaric acid with hydrazine hydrate, which typically requires heating to drive the condensation and remove water. lookchem.com While direct amidation of carboxylic acids can be challenging, the use of hydrazine allows for the formation of the stable dihydrazide product.

Below is a table summarizing these direct synthetic approaches.

| Starting Material | Reagent | Conditions | Product |

| Dimethyl glutarate | Hydrazine hydrate | Methanol, 20°C, 16h | This compound |

| Diethyl glutarate | Hydrazine hydrate | Not specified | This compound |

| Glutaric acid | Hydrazine hydrate | Heating | This compound |

Hydrazine Hydrate Condensation with Lactone Precursors

An alternative established pathway utilizes lactones as precursors. Lactones, being cyclic esters, readily react with hydrazine hydrate in a ring-opening reaction to form hydroxy-substituted hydrazides. A pertinent example is the synthesis of 5-hydroxypentanehydrazide (B6227117) from δ-valerolactone. iucr.org

In this method, δ-valerolactone is treated with hydrazine hydrate in a polar solvent such as methanol. The mixture is typically refluxed for a period, after which the product crystallizes upon cooling. iucr.org This reaction provides a straightforward route to a functionalized this compound derivative, where one end of the carbon chain bears a hydroxyl group.

The reaction proceeds as follows:

| Lactone Precursor | Reagent | Solvent | Conditions | Product | Yield |

| δ-Valerolactone | Hydrazine hydrate | Methanol | Reflux, 24h | 5-Hydroxypentanehydrazide | 88% |

This method highlights the utility of cyclic esters in generating functionally diverse hydrazides.

Variations of Acylation Reactions for this compound Derivatives

Acylation reactions are a versatile tool for the synthesis of a wide array of this compound derivatives. These reactions involve the introduction of an acyl group onto the nitrogen atoms of the hydrazide moiety.

One common variation is the condensation of a pentanehydrazide derivative with an acid chloride. For example, 2-propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide was synthesized by acylating camphor (B46023) hydrazine with valproic acid chloride. mdpi.com This demonstrates the Einhorn variation of the Schotten-Baumann reaction, where an acid chloride reacts with a hydrazine in the presence of a base like triethylamine. mdpi.com

Another significant application of acylation is in the synthesis of complex heterocyclic derivatives. For instance, coumarin-oxadiazole derivatives have been prepared starting from a this compound backbone. This involves a series of reactions, including the acylation of a hydrazide with chloroacetyl chloride or the reaction with carbon disulfide to form carbodithioate derivatives, which are then cyclized. ekb.eg

Furthermore, this compound can be used as a starting material for the synthesis of acylhydrazone derivatives. For example, N'-(3-methyl-4-oxonaphthalen-1(4H)-ylidene)pentanehydrazide was synthesized in good yield via an acid-catalyzed condensation of menadione (B1676200) with pentanehydrazide in refluxing ethanol (B145695). acgpubs.org

These examples underscore the broad applicability of acylation reactions in generating a diverse library of functionalized this compound derivatives.

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Moving beyond the established methods, advanced synthetic strategies offer pathways to more complex and precisely functionalized this compound derivatives. These techniques often involve greater control over reactivity and the use of modern catalytic systems.

Chemoselective Modifications and Protecting Group Strategies

The this compound molecule possesses two reactive hydrazide groups. To achieve selective modification at one site while leaving the other untouched, chemoselective strategies and the use of protecting groups are essential. nih.govnih.gov

Protecting groups are temporarily introduced to mask a reactive functional group, allowing a reaction to occur at another site. uchicago.eduyoutube.comthieme-connect.denih.gov For a symmetrical molecule like this compound, a statistical mixture of mono- and di-substituted products would be expected without such strategies. To achieve mono-functionalization, one could, in principle, use a protecting group on one of the hydrazide moieties. Common protecting groups for amines and hydrazines include the Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups. youtube.com These can be introduced and later removed under specific conditions, allowing for sequential functionalization of the two hydrazide ends.

Chemoselective ligation techniques, such as hydrazide-aldehyde condensation to form hydrazones, represent another powerful approach. thermofisher.com An example of a chemoselective modification is the biotinylation of pentanehydrazide, where a biotin (B1667282) moiety is attached to the molecule, likely through one of the hydrazide groups, to create a valuable biochemical tool. fu-berlin.de

Transition Metal-Catalyzed Coupling Reactions for Derivative Synthesis

Transition metal catalysis has revolutionized organic synthesis, and these methods are applicable to the synthesis of functionalized this compound derivatives. nih.gov Various transition metals, including palladium, copper, nickel, and rhodium, are known to catalyze the formation of carbon-nitrogen and carbon-carbon bonds, which can be leveraged to create novel derivatives. nih.govmdpi.combohrium.comorganic-chemistry.org

For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be adapted to arylate the nitrogen atoms of this compound. Similarly, copper-catalyzed reactions are known to facilitate the N-arylation of hydrazides. organic-chemistry.org

More recently, manganese-catalyzed N,N-dialkylation of acyl hydrazides using alcohols has been reported as a sustainable method. rsc.org This "hydrogen auto-transfer" strategy allows for the formation of N,N-disubstituted acyl hydrazides. Ruthenium and nickel complexes have also been shown to catalyze the N-alkylation of acyl hydrazides with alcohols. rsc.org These methods could be applied to this compound to introduce various alkyl groups.

Rhodium-catalyzed reactions have been employed for the synthesis of indazole derivatives from arylhydrazines, showcasing the potential for these catalysts to facilitate complex cyclization reactions starting from hydrazine-containing precursors. mdpi.com These advanced catalytic methods open up a vast chemical space for the synthesis of novel and highly functionalized this compound derivatives.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that minimize the use and generation of hazardous substances. Key principles such as the use of renewable feedstocks, safer solvents, energy efficiency, and waste reduction are being applied to create more environmentally benign synthetic routes.

Renewable Feedstocks and Bio-Based Synthesis

A significant advancement in the green synthesis of this compound involves the use of bio-based starting materials. Dihydrazides have been synthesized from bio-based glutaric acid, which can be derived from renewable resources. upc.edu This approach aligns with the green chemistry principle of using renewable feedstocks, reducing reliance on petrochemicals. upc.edu These bio-based dihydrazides can be used to create materials like poly(acylhydrazone) vitrimers, which are prepared by condensing the dihydrazide with compounds like glycidyl (B131873) vanillin, another bio-derived chemical. upc.edu This strategy not only utilizes renewable materials but also contributes to the development of more sustainable polymers.

Solvent-Free and Alternative Solvent Methodologies

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether.

Solvent-Free Grinding: A highly efficient and eco-friendly method for synthesizing hydrazides involves a solvent-free grinding technique. researchgate.net In this method, a carboxylic acid (like glutaric acid) is ground directly with hydrazine hydrate in a mortar and pestle at room temperature. researchgate.net The reaction often proceeds to completion in minutes, forming a solid mass that can be crystallized directly, typically from a greener solvent like ethanol. researchgate.net This technique is simple, reduces reaction times, avoids hazardous solvents, and simplifies the workup procedure, preventing the generation of large amounts of aqueous waste. researchgate.net

Eco-Friendly Catalysis: The use of reusable organocatalysts like L-proline in moist grinding conditions provides another green pathway for hydrazide synthesis. mdpi.com This method has been shown to be superior to conventional reflux techniques, offering significantly shorter reaction times and higher yields. mdpi.com The reusability of the catalyst for multiple cycles further enhances the sustainability of the process. mdpi.com

Safer Solvents: When solvents are necessary, the trend is to move towards less hazardous options. Dimethyl sulfoxide (B87167) (DMSO), for example, has been used as a solvent for the synthesis of polyacylhydrazones from pentane (B18724) dihydrazide. acs.org While not perfectly benign, DMSO is often considered a greener alternative to many traditional chlorinated or aprotic solvents.

The application of these green principles not only makes the synthesis of this compound more sustainable but also often leads to more efficient processes with higher yields and purity.

Purification and Isolation Techniques in Synthetic Methodologies

The isolation and purification of this compound and its derivatives are critical steps to ensure the final product meets the required standards of purity for its intended application. The choice of technique depends on the physical properties of the target compound (e.g., solubility, crystallinity) and the nature of the impurities.

Crystallization and Recrystallization

Crystallization is a primary and highly effective method for purifying solid this compound and its derivatives. This technique relies on the differences in solubility between the desired compound and impurities in a given solvent.

Procedure: The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

Solvents: Ethanol is a commonly used solvent for the recrystallization of hydrazides, including derivatives of glutaric acid hydrazide. rsc.orgchemmethod.com In some cases, washing the filtered product with a solvent mixture, such as ethanol-diethyl ether, is employed to remove residual impurities. lmaleidykla.lt Aqueous ethanol has also been used effectively. jst.go.jp

Chromatographic Techniques

Chromatography is a versatile and powerful tool for separating and purifying components of a mixture. It is particularly useful when crystallization is ineffective or when dealing with complex reaction mixtures or non-crystalline products.

Column Chromatography: This is a standard method for the purification of this compound derivatives. lmaleidykla.lt The crude material is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. lmaleidykla.ltacgpubs.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs as different components travel through the column at different rates based on their affinity for the stationary and mobile phases. For example, a mixture of chloroform, ethyl acetate, and methanol has been used as an eluent to purify a pentanehydrazide derivative. lmaleidykla.lt

Flash Chromatography: This is an air-pressure accelerated version of column chromatography that is faster and often provides better separation. It is widely used for purifying hydrazide derivatives, including N'-(2-Nitrophenyl)pentanehydrazide and others. nih.govmaynoothuniversity.ievetmeduni.ac.at

Precipitation and Extraction

Precipitation and extraction are also valuable techniques, sometimes used in conjunction with other methods.

Filtration of Precipitate: In many syntheses, the desired this compound derivative precipitates directly from the reaction mixture upon cooling or after adding a non-solvent. lmaleidykla.lt The solid product can then be isolated simply by filtration, followed by washing and drying. lmaleidykla.ltjst.go.jp

Solvent Extraction: This method is used to separate compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous and an organic phase). In the context of recycling polyacylhydrazone materials derived from pentane dihydrazide, it was found that the monomeric degradation products could be separated by extraction with dichloromethane (B109758) (CH2Cl2), which dissolved one monomer while leaving the pentane dihydrazide insoluble. acs.org This allowed for purification without resorting to chromatography. acs.org

The following table summarizes the purification techniques applied to this compound and its derivatives as found in the literature.

| Compound Type | Purification Method | Details/Solvent System |

| Pentanehydrazide Derivative | Column Chromatography | Eluent: Chloroform:Ethyl Acetate:Methanol (4:1:1) lmaleidykla.lt |

| Pentanehydrazide Derivative | Filtration & Washing | Washed with Ethanol-Diethyl Ether (1:2) lmaleidykla.lt |

| N'-(2-Nitrophenyl)pentanehydrazide | Flash Chromatography | Stationary Phase: Silica Gel nih.gov |

| Ferrocenoyl Glutaric Acid Hydrazone | Recrystallization | Solvent: Ethanol rsc.org |

| Polyacylhydrazone Monomers | Extraction & Precipitation | Selective dissolution with Dichloromethane acs.org |

| Hydrazide Derivatives | Recrystallization | Solvent: Aqueous Ethanol jst.go.jp |

Reactivity and Mechanistic Studies of Pentanedihydrazide

Condensation Reactions of Pentanedihydrazide

The primary mode of reaction for this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazone linkages. This reaction is a cornerstone of dynamic covalent chemistry and is widely used for creating larger, more complex structures.

This compound serves as a difunctional crosslinking agent, capable of reacting with polymers that have been functionalized with aldehyde or ketone groups. ibchem.comsenecalearning.comsavemyexams.com This reaction connects different polymer chains, leading to the formation of a three-dimensional network characteristic of a hydrogel. ibchem.com A prominent example is the reaction of this compound with polyaldehyde hyaluronan. nih.gov In this system, the two hydrazide ends of the this compound molecule react with aldehyde groups on different hyaluronan chains, forming stable hydrazone bonds and effectively crosslinking the biopolymer into a hydrogel network under physiological conditions. nih.gov The bifunctional nature of this compound allows it to act as a bridge, covalently linking the polymeric components through the newly formed hydrazone (-C=N-NH-CO-) connections. nih.govacs.org This type of condensation polymerization, where a small molecule (in this case, water) is eliminated for each new bond formed, is fundamental to the synthesis of various polymeric materials, including polyamides and polyesters. ibchem.comsenecalearning.comsavemyexams.com

The thermodynamic stability of the resulting hydrazone bond, represented by the equilibrium constant (Keq), depends on the structure of both the carbonyl compound and the hydrazide. nih.gov Acylhydrazones, such as those formed from this compound, are generally more stable than hydrazones formed from simple alkyl- or arylhydrazines due to the electron-withdrawing effect and resonance stabilization provided by the adjacent carbonyl group. nih.gov The rate of hydrolysis increases along the series: aromatic aldehyde < aromatic ketone < aliphatic ketone, indicating that hydrazones formed from aromatic aldehydes are the most stable. researchgate.net

Table 1: Factors Influencing Hydrazone Formation Kinetics and Thermodynamics

| Factor | Kinetic Effect | Thermodynamic Effect | Reference |

|---|---|---|---|

| pH | Optimal rate at mildly acidic pH (~4.5-5.5); slower at high or very low pH. | Affects the position of the equilibrium. | nih.gov, ljmu.ac.uk |

| Carbonyl Structure | Alkyl aldehydes react faster than aryl aldehydes. Steric hindrance can slow the initial attack. | Conjugation in aromatic aldehydes stabilizes the reactant, potentially lowering Keq compared to non-conjugated systems. | nih.gov |

| Hydrazide Structure | Electron-withdrawing groups (like the acyl group) decrease nucleophilicity and slow the reaction compared to simple hydrazines. | The acyl group stabilizes the resulting hydrazone product through resonance. | nih.gov |

| Catalysis | Acid or nucleophilic catalysts significantly increase the rate of the dehydration step. | Catalysts accelerate both the forward and reverse reactions, allowing equilibrium to be reached faster, but do not change the final equilibrium position. | nih.gov, nih.gov |

The choice of solvent can significantly impact the rate and outcome of hydrazone formation. researchgate.netosti.gov Polar solvents are generally preferred as they can help dissolve the reactants and stabilize the charged intermediates and transition states involved in the reaction mechanism. researchgate.netuniversiteitleiden.nl However, the specific interactions between the solvent and the catalyst or reactants can be complex. In some cases of heterogeneous catalysis, polar aprotic solvents like 1,4-dioxane (B91453) have been shown to inhibit reactions by strongly adsorbing onto the catalyst surface and blocking active sites. epfl.ch The polarity of the solvent can be tuned to optimize reaction rates; for instance, in some condensation reactions, catalyst activity first increases and then decreases as solvent polarity increases, suggesting an optimal polarity range for a given system. mdpi.com

To overcome the typically slow reaction rates at neutral pH, catalysts are often employed. nih.gov The most common method is general acid catalysis, where an acid protonates the hydroxyl group of the tetrahedral intermediate, converting it into a better leaving group (H₂O) and accelerating the rate-limiting dehydration step. nih.govnih.gov Alternatively, nucleophilic catalysis, often using aniline (B41778) or its derivatives, is highly effective. nih.gov In this mechanism, the aniline catalyst first reacts with the carbonyl compound to form a highly reactive protonated imine (Schiff base). This intermediate is then readily attacked by the hydrazide in a substitution reaction, regenerating the aniline catalyst and forming the hydrazone product. This catalytic pathway circumvents the slow, uncatalyzed dehydration of the carbinolamine intermediate. nih.gov Intramolecular catalysis, where a catalytic group is positioned within the hydrazide molecule itself, has also been developed to achieve rapid hydrazone formation without the need for external catalysts. nih.gov

Ligand Chemistry and Coordination Behavior

The presence of multiple nitrogen and oxygen atoms with lone pairs of electrons makes this compound an effective chelating and bridging ligand in coordination chemistry.

This compound can act as a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms simultaneously. ontosight.ai Each hydrazide moiety offers two potential coordination sites: the terminal amino nitrogen (NH₂) and the carbonyl oxygen (C=O). This allows the molecule to exhibit different coordination modes. It can act as a bidentate ligand, chelating to a single metal ion through the nitrogen and oxygen atoms of one hydrazide group, forming a stable five-membered ring. More commonly, its symmetrical, difunctional structure allows it to act as a bridging ligand, connecting two or more metal centers. In this mode, each hydrazide end coordinates to a different metal ion, facilitating the formation of polynuclear complexes or coordination polymers. The flexible aliphatic backbone allows the two coordinating ends to orient themselves to accommodate various metal-metal distances and geometries. The condensation products of this compound, such as N',N'⁵-bis(2-pyridinylmethylene)this compound, are also designed specifically for their enhanced coordination capabilities, where the additional pyridinyl nitrogen atoms introduce further coordination sites. ontosight.ai

The basicity of the nitrogen atoms in this compound means that its structure and reactivity are highly dependent on the pH of the solution. nih.gov The molecule can undergo protonation at the terminal amino groups. In strongly acidic solutions, both hydrazide groups can be protonated, resulting in a dicationic species.

H₂N-NH-CO-(CH₂₃)-CO-NH-NH₂ + 2H⁺ ⇌ H₃N⁺-NH-CO-(CH₂₃)-CO-NH-NH₃⁺

This protonation has a profound impact on the reactivity of this compound in condensation reactions. nih.govresearchgate.net The nucleophilicity of the terminal nitrogen is essential for the initial attack on the carbonyl carbon. nih.gov When this nitrogen is protonated to form a hydrazinium (B103819) ion (-NH₃⁺), it loses its lone pair of electrons and is no longer nucleophilic, thus inhibiting the condensation reaction. nih.gov This is why the rate of hydrazone formation decreases significantly at very low pH. nih.gov

The protonation equilibria also influence the molecule's behavior as a ligand. The coordination ability of the nitrogen atoms is diminished upon protonation. Therefore, the formation of metal complexes with this compound is also pH-dependent, generally favoring less acidic conditions where the nitrogen atoms are deprotonated and have available lone pairs for donation to a metal center. The interplay between the protonation state of the ligand and the desired reaction (condensation vs. coordination) is a critical consideration in designing synthetic procedures involving this compound. ijrar.orgpsu.edu

Hydrolytic Stability and Reversibility of this compound-Based Systems

The utility of this compound in various applications is intrinsically linked to the stability and reversibility of the bonds it forms, particularly acylhydrazone linkages. These bonds are created by the reaction of the hydrazide groups of this compound with aldehydes or ketones.

The hydrolytic stability of the resulting acylhydrazone bond is notably sensitive to pH. researchgate.net Generally, polyacylhydrazones, polymers formed from dihydrazides and dialdehydes, exhibit stability in water at neutral pH. acs.org However, the reversibility of the acylhydrazone bond can be triggered under specific pH and organic solvent conditions. acs.org The mechanism of hydrolysis typically involves the protonation of the azomethine nitrogen, followed by a nucleophilic attack by water on the adjacent carbon atom, leading to the formation of a carbinolamine intermediate which then decomposes back to the original carbonyl compound and the N-acylhydrazide. researchgate.net

This pH-dependent behavior is a key feature of hydrazone-based systems. For instance, in aqueous cross-linking compositions, the reaction between a hydrazide and a ketone forms a hydrazone. This reaction is reversible, and the equilibrium can be influenced by factors such as water concentration. google.com In an aqueous environment, the equilibrium may favor the hydrazone, with only a small percentage of the free hydrazide present. google.com However, changes in conditions, like the removal of water, can shift the equilibrium back towards the formation of the reactive hydrazide groups. google.com

The stability of the hydrazone bond can also be influenced by the structure of the carbonyl compound it reacts with. Studies on various hydrazones have shown that hydrolysis rates increase in the order of aromatic aldehyde < aromatic ketone < aliphatic ketone. researchgate.net This tunable stability is crucial for applications requiring controlled release or dynamic chemical libraries. researchgate.net For example, in dynamic combinatorial chemistry, the reversible formation and cleavage of hydrazone bonds allow for the generation of libraries of compounds that can adapt and change in response to external stimuli. researchgate.net

Research into polyacylhydrazone materials derived from this compound has demonstrated their potential for creating robust, yet recyclable, materials. acs.org These materials show significant thermal stability, with decomposition often occurring around 200 °C. acs.org The reversibility of the acylhydrazone linkage is key to their recyclability, allowing for the depolymerization of the material back to its monomeric components, such as this compound, under specific conditions. acs.orgchemrxiv.org For instance, a polyacylhydrazone material was successfully dissolved and recasted, demonstrating the potential for self-healing and solvent-based recycling. acs.org

Interactive Table: Factors Influencing Hydrolytic Stability of Hydrazone Bonds

| Factor | Effect on Stability/Reactivity | Reference |

| pH | Stability is high at neutral pH; hydrolysis is catalyzed by acid. researchgate.netacs.org | researchgate.netacs.org |

| Water Concentration | High water concentration can shift equilibrium towards hydrazide formation (hydrolysis). google.com | google.com |

| Carbonyl Structure | Hydrolysis rates: Aromatic Aldehyde < Aromatic Ketone < Aliphatic Ketone. researchgate.net | researchgate.net |

| Substituents | Electron-withdrawing or -donating groups near the hydrazone bond can tailor stability. researchgate.net | researchgate.net |

Exploration of Other Reaction Pathways (e.g., cyclization, nucleophilic additions)

Beyond its role in forming reversible acylhydrazone linkages, this compound and its derivatives can participate in other significant reaction pathways, notably nucleophilic additions and cyclization reactions.

Nucleophilic Additions:

The fundamental reaction of a hydrazide with an aldehyde or ketone is a nucleophilic addition. unacademy.com The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. unacademy.comlibretexts.org This initial addition step leads to the formation of a tetrahedral intermediate, which then typically eliminates a molecule of water to form the final C=N double bond of the hydrazone. chemguide.co.uk This type of reaction is often referred to as a nucleophilic addition-elimination or condensation reaction. chemguide.co.uk

The reactivity in these additions is influenced by the nature of the carbonyl compound, with aldehydes generally being more reactive than ketones towards nucleophilic attack. unacademy.com The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weak nucleophile, in this case, the hydrazide. libretexts.org

Cyclization Reactions:

Hydrazides, including derivatives that could be formed from this compound, are important precursors for the synthesis of various heterocyclic compounds. A common pathway is the cyclization of dihydrazides or related structures to form five-membered rings, such as 1,3,4-oxadiazoles. mdpi.comlmaleidykla.lt For example, acylhydrazides can undergo cyclodehydration in the presence of reagents like phosphorus oxychloride (POCl₃) to yield 2,5-disubstituted-1,3,4-oxadiazoles. mdpi.com Similarly, reactions of hydrazides with reagents like potassium O-ethyl xanthate can lead to the formation of 1,3,4-oxadiazole-2-thiones. lmaleidykla.lt In some cases, these heterocyclic rings can undergo further transformations, such as recyclization into other ring systems like 4-amino-1,2,4-triazoles upon treatment with hydrazine (B178648) hydrate (B1144303). lmaleidykla.lt

Another cyclization pathway involves the copper-catalyzed oxidative cyclization of N-arylacrylamides, where a pentanehydrazide moiety could potentially participate in tandem acylation reactions. medchemexpress.com These cyclization reactions are significant as they open pathways to novel molecular architectures with potential applications in medicinal chemistry and materials science. lmaleidykla.ltacs.org

Polymer Science and Advanced Materials Applications

Synthesis and Characteristics of Polyacylhydrazones from Pentanedihydrazide

Polyacylhydrazones (PAcHys) are a class of polymers characterized by the presence of acylhydrazone linkages, which are formed through the condensation reaction between a dihydrazide and a dialdehyde (B1249045) or diketone. The use of this compound as the dihydrazide monomer allows for the synthesis of PAcHys with specific thermal and mechanical properties.

A general synthesis method involves the reaction of this compound with a selected dialdehyde in a solvent system, such as 10% acetic acid in dimethyl sulfoxide (B87167) (DMSO), followed by heating. nih.gov The resulting polymer solution is then cast and dried to form a solid material. nih.gov The choice of the dialdehyde co-monomer has a profound impact on the physical appearance and properties of the final polyacylhydrazone. semanticscholar.org For instance, reactions with different dialdehydes can yield materials ranging from deep-brown solids to flexible, semi-transparent films. semanticscholar.org This highlights the versatility of this compound in creating a diverse range of polymer systems. semanticscholar.org

Controlled polymerization techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. frontiersin.orgmdpi.com While classic controlled radical polymerization methods like ATRP and RAFT are common for vinyl monomers, the synthesis of polyacylhydrazones from this compound relies on controlling the dynamic covalent condensation reaction. frontiersin.orgplasticsengineering.org

The correlation between the molecular structure of the monomers and the macroscopic properties of the resulting polymer is a fundamental concept in materials science. mdpi.comfrontiersin.org In this compound-based polyacylhydrazones, this relationship is particularly evident. The selection of the dialdehyde or diketone co-monomer directly influences the thermal and mechanical behavior of the final material. nih.gov

Research has shown that minor alterations in the monomer structure can lead to significant differences in material properties. nih.gov For example, polyacylhydrazones synthesized from this compound and various dialdehydes exhibit distinct thermal characteristics. The glass transition temperature (Tg), a key indicator of a polymer's thermal properties, varies depending on the co-monomer used. nih.gov This tunability allows for the design of materials tailored for specific applications, from flexible elastomers to more rigid plastics. psu.edu The initial screening of different dialdehyde monomers coupled with this compound underscores the profound impact of monomer choice on the resulting properties of these polyacylhydrazone polymer systems. semanticscholar.org

Table 1: Thermal Properties of Polyacylhydrazones from this compound and Various Dialdehydes

| Material ID | Dialdehyde Monomer | Dihydrazide Monomer | Glass Transition Onset (Tg) |

|---|---|---|---|

| Material A | Beta-keto aldehyde | This compound | 60 °C |

| Material B | Aliphatic dialdehyde | This compound | 32 °C |

| Material C | Benzylic dialdehyde | This compound | 75 °C |

Data sourced from a study on hydrophobic polyacylhydrazones. nih.gov

Recyclability and Degradation of this compound-Derived Materials

The development of recyclable polymers is a critical step towards a circular economy. nih.gov Polyacylhydrazones derived from this compound are promising candidates for sustainable materials due to the dynamic and reversible nature of the acylhydrazone bond. umich.eduuobaghdad.edu.iq This dynamic covalent chemistry allows the polymers to be broken down into their constituent monomers, which can then be re-polymerized, enabling closed-loop recycling. umich.eduuobaghdad.edu.iq

The reversibility of the acylhydrazone linkage provides a pathway for efficient chemical recycling. nih.govnih.gov Studies have demonstrated that certain polyacylhydrazones can be readily decomposed back to their monomeric units under mild conditions. nih.gov

A notable methodology involves the use of hydroxylamine (B1172632) HCl to facilitate a deoximation reaction, which rapidly cleaves the benzylic hydrazone bonds. nih.gov In one study, this process was accomplished in just 10 minutes. nih.gov A significant advantage of this method is the straightforward recovery of the monomers. Following decomposition, the this compound and the dialdehyde-derived dioxime can be separated using simple and scalable techniques like extraction and precipitation, which avoids the need for more complex and costly chromatographic methods. nih.govsemanticscholar.org However, it has been noted that recyclability is highly dependent on the specific monomer choices, with some polyacylhydrazones being more amenable to chemical recycling than others. nih.gov Solvent-based recycling has also been explored, although it may result in changes to the material's mechanical properties, such as increased brittleness. nih.gov

Biodegradability is a crucial property for materials used in biomedical applications, such as tissue engineering scaffolds, as it allows the material to break down and be cleared by the body as new tissue forms. mdpi.com The degradation of synthetic polymers can occur through various mechanisms, including hydrolysis or enzymatic action from microorganisms, which break down polymer chains into smaller, assimilable units. frontiersin.org

Currently, the scientific literature on this compound-based polymers primarily focuses on their chemical recyclability through the cleavage of dynamic covalent bonds. nih.govumich.edu There is a lack of specific studies investigating the microbial or enzymatic biodegradation of polymeric scaffolds derived from this compound. The degradation of polymers is highly dependent on their chemical structure, specifically the types of bonds present that may be susceptible to enzymatic attack, such as ester linkages in polyesters. mdpi.com While polyacylhydrazones are known to be hydrolytically stable at neutral pH, their susceptibility to degradation by microorganisms and their enzymes in biological environments has not been extensively reported. This remains an area for future research to determine their potential for applications where biodegradability is a required characteristic.

Development of Novel Functional Polymeric Architectures

The versatility of this compound as a monomer extends to the development of novel and sophisticated polymeric architectures with advanced functionalities. The principles of controlled polymerization and dynamic covalent chemistry can be leveraged to create materials beyond simple linear polymers, including cross-linked networks, star polymers, and other complex structures.

An example of a functional architecture utilizing a this compound derivative is the development of a cross-linkable monomer, [5-(1,2-dithiolan-3-yl)] pentanehydrazide hydroiodide. This specialized monomer incorporates dynamic covalent disulfide bonds and possesses elastomeric properties, enabling it to autonomously self-heal at room temperature. When incorporated into perovskite films for solar cells, it serves to repair mechanical stress-induced cracks, demonstrating a sophisticated application of a functional polymeric architecture.

Furthermore, the ability to produce hydrophobic polyacylhydrazones with unique morphologies through kinetic control opens the door to designing materials with specific surface properties and structural features. umich.edu By carefully selecting co-monomers and controlling reaction conditions, it is conceivable to create hypercrosslinked porous polymers or other advanced structures tailored for applications in catalysis, separations, or drug delivery.

Dynamic Covalent Polymer Networks

Dynamic covalent polymer networks (DCPNs) are a class of polymers that contain covalent bonds capable of reversible formation and breakage under specific stimuli, such as changes in pH or temperature. nih.govresearchgate.net This dynamic nature imparts unique properties to the materials, including self-healing, reprocessability, and adaptability. nih.govrsc.orgnih.gov this compound is a key monomer in the construction of DCPNs through the formation of acylhydrazone bonds.

The acylhydrazone linkage, formed by the reaction of a hydrazide with an aldehyde or ketone, is a cornerstone of dynamic covalent chemistry. acs.org These bonds are generally stable at neutral pH but can be reversibly broken and reformed under acidic conditions or in the presence of specific reagents. acs.orgnih.gov This reversibility allows for the rearrangement of the polymer network structure, which is the basis for the material's dynamic properties. ethz.ch When a material containing these bonds is damaged, the reversible linkages can reform across the fractured interface, leading to self-healing. youtube.comrsc.org

A notable application of this chemistry involves a derivative of this compound, [5-(1,2-dithiolan-3-yl)] pentanehydrazide hydroiodide (TA-NI), which has been used to create self-healing polymers for enhancing the stability and flexibility of perovskite solar cells. researchgate.netfrontiersin.org This specialized monomer incorporates dynamic covalent disulfide bonds, hydrogen bonds, and ammonium (B1175870) groups. frontiersin.org The resulting cross-linked polymer demonstrates elastomeric properties and can self-heal at room temperature, repairing cracks that form in the perovskite film due to mechanical stress. researchgate.netfrontiersin.org

The general strategy for creating these networks involves the condensation of a dihydrazide, such as this compound, with a dialdehyde. This reaction produces polyacylhydrazones (PAcHys), polymers whose backbones are interconnected by dynamic acylhydrazone linkages. acs.org The properties of these PAcHy networks can be tuned by altering the structure of the dialdehyde monomer, allowing for the creation of materials with a range of mechanical and thermal characteristics. acs.org

Hydrophobic and Water-Soluble Polymer Systems

The versatility of this compound extends to its use in both hydrophobic and water-soluble polymer systems. The polarity of the resulting polymer, typically a polyacylhydrazone, is not solely dependent on the this compound monomer but is significantly influenced by the choice of the comonomer (usually a dialdehyde) and the synthesis conditions. acs.org

Hydrophobic Polymer Systems: Hydrophobic polymers are designed to repel water and are composed of non-polar molecular structures. sigmaaldrich.com While polyacylhydrazones have often been explored as hydrophilic materials, recent research has demonstrated the synthesis of hydrophobic polyacylhydrazones (PAcHys). acs.org These materials are created by reacting this compound with specific dialdehydes in solvents like dimethyl sulfoxide (DMSO). acs.org The resulting PAcHy polymers can exhibit thermoplastic and film-like properties. acs.org The hydrophobicity and other material properties, such as glass transition temperature and mechanical strength, can be systematically varied by changing the dialdehyde monomer used in the polymerization. acs.org This tunability allows for the development of recyclable, hydrophobic materials that could serve as alternatives to traditional plastics. acs.org The synthesis of these novel bicontinuous hydrogel-hydrophobic polymer systems can also be achieved through simultaneous polymerizations in high internal phase emulsions (HIPEs). psu.edu

Water-Soluble Polymer Systems: Water-soluble polymers are widely used in applications ranging from wastewater treatment to personal care products. clearwaterind.comshokubai.co.jp this compound can be a component in creating such systems, particularly hydrogels. Hydrogels are cross-linked polymer networks that can absorb and retain large amounts of water. The formation of hydrogels can involve hydrazone cross-linking. For example, polymers containing aldehyde groups can be cross-linked with dihydrazides like this compound to form a hydrogel network. google.com The hydrazone linkages in these hydrogels can be designed to be responsive to pH, allowing for the controlled release of encapsulated substances, a property valuable in drug delivery systems. nih.govbroadpharm.com The ability of bile acid hydrazides, for instance, to self-assemble and form organogels has been demonstrated, highlighting the role of the hydrazide group in creating structured, solvent-retaining networks. researchgate.net

The table below illustrates how the choice of dialdehyde comonomer in reaction with a dihydrazide can influence the properties of the resulting polyacylhydrazone (PAcHy) polymer, leading to either more hydrophobic or hydrophilic characteristics and different thermal properties.

| Dihydrazide Monomer | Dialdehyde Monomer | Resulting Polymer System | Key Properties |

| This compound | Terephthalaldehyde | Hydrophobic Polyacylhydrazone (PAcHy) | Forms film-like materials; demonstrates thermal stability; recyclable. acs.org |

| This compound | Glutaraldehyde | Hydrophilic/Hydrogel System | Forms cross-linked networks; capable of high water absorption; pH-responsive. |

| Adipic dihydrazide | Various aldehydes/ketones | Blocked Cross-linking Agent | Forms hydrazones that are stable in the presence of the polymer but release reactive hydrazides with water, enabling controlled cross-linking in aqueous formulations. google.com |

Supramolecular Chemistry and Self Assembly Phenomena

Investigation of Non-Covalent Interactions in Self-Assembly

The self-assembly of pentanedihydrazide-based systems is governed by a combination of weak, non-covalent forces that collectively dictate the final structure and properties of the supramolecular entity. scirp.org

Role of Hydrogen Bonding Networks

Hydrogen bonding is the primary driving force for the self-assembly of molecules containing hydrazide groups. researchgate.netchem-soc.si The N-H moieties of the hydrazide function as hydrogen bond donors, while the carbonyl oxygen (C=O) and the terminal amino nitrogen serve as hydrogen bond acceptors. This dual functionality facilitates the formation of extensive and highly directional intermolecular hydrogen-bonding networks. scirp.orgiucr.org

Contribution of π-π Stacking and Electrostatic Interactions

While this compound itself lacks aromatic character, its derivatives can be designed to incorporate aromatic rings. In such systems, π-π stacking interactions become a significant secondary force that guides the assembly process. nih.gov These interactions occur between the electron-rich π-systems of adjacent aromatic rings, leading to ordered, stacked arrangements that enhance the stability and structural definition of the assembly. The combination of hydrogen bonding and π-π stacking provides a powerful method for controlling the architecture of the resulting supramolecular material. researchgate.net

| Interaction Type | Role in this compound-Based Assemblies | Research Findings |

| Hydrogen Bonding | Primary driving force for self-assembly, creating directional networks. | Forms robust N-H···O and N-H···N bonds, leading to chains, sheets, and 3D networks. scirp.orgiucr.org Essential for organogelation. chem-soc.si |

| π-π Stacking | Secondary guiding force in aromatic derivatives, promoting ordered stacking. | Enhances stability and structural definition when aromatic groups are incorporated into the this compound backbone. nih.gov |

| Electrostatic Interactions | Contributes to the stability and dynamics of the assembly. | Inherent in the polar hydrazide group (dipole-dipole). Can be both attractive and repulsive, influencing dynamic behavior. figshare.comshuaigroup.net |

Formation of Host-Guest Systems with this compound Derivatives

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. nih.gov While linear this compound is not intrinsically a host, it serves as a crucial building block for synthesizing macrocyclic molecules that can function as hosts. By reacting the two hydrazide ends of this compound with a bifunctional molecule (e.g., a dialdehyde), it is possible to construct larger, ring-like structures. acs.org

These synthetic macrocycles can possess an internal cavity capable of encapsulating smaller guest molecules, driven by non-covalent interactions. The design of such systems is an active area of supramolecular chemistry, with applications in sensing, catalysis, and drug delivery. nih.govacs.orgthno.org Aromatic amide and hydrazide foldamers induced by hydrogen bonding have been shown to produce responsive host-guest systems. acs.orgthno.org The flexible pentane (B18724) spacer in this compound can provide the necessary conformation to facilitate the formation of these complex host architectures.

Organogelation and Soft Matter Engineering

Organogelation is the process where low-molecular-weight gelators self-assemble in an organic solvent to form a three-dimensional network that immobilizes the solvent, creating a semi-solid gel. scirp.org Dihydrazide derivatives have proven to be excellent organogelators. chem-soc.sinih.govtandfonline.com

The self-assembly of this compound derivatives, driven primarily by extensive intermolecular hydrogen bonding, can lead to the formation of long, entangled fibers or ribbons. scirp.orgchem-soc.si These fibrous networks create a matrix that traps the solvent molecules, resulting in gelation. Key factors influencing this process include:

Hydrogen Bonding: This is the main driving force for the one-dimensional growth of fibers. scirp.orgresearchgate.net

Van der Waals Interactions: Hydrophobic interactions between the pentane backbones and among long alkyl chains in derivatives contribute to the stability of the fibrous network. nih.govresearchgate.net

Solvent Compatibility: The choice of solvent is critical, as it must support the self-assembly process without disrupting the crucial non-covalent interactions.

By modifying the structure of the this compound derivative, researchers can tune the properties of the resulting organogel, such as its thermal stability, mechanical strength, and responsiveness to external stimuli. rsc.org

Molecular Recognition and Directed Assembly

Molecular recognition is the specific binding of one molecule to another through non-covalent interactions, while directed assembly is the use of this recognition to guide the formation of a specific, predetermined structure. The hydrazide group is an excellent functional unit for achieving both. researchgate.net

Coordination Chemistry and Metal Complex Formation

Synthesis and Structural Elucidation of Pentanedihydrazide Metal Complexes

The synthesis of metal complexes involving this compound typically occurs through the reaction of the ligand with metal salts in a suitable solvent. researchgate.net The flexible nature of the this compound backbone, combined with the multiple coordination sites within the two hydrazide groups, facilitates the creation of both simple and complex molecular architectures.

This compound can act as a ligand to form both mononuclear (containing a single metal center) and polynuclear (containing multiple metal centers) complexes. google.com The formation of these structures is highly dependent on the reaction stoichiometry, the nature of the metal ion, and the presence of other coordinating ligands or anions. researchgate.net In polynuclear systems, the dihydrazide ligand often acts as a bridging ligand, connecting two or more metal centers. Research on dihydrazides of dibasic acids, such as malonic, succinic, and glutaric acid dihydrazides, has demonstrated their capacity to form bridged structures. researchgate.net These can be classified based on the ligand-to-metal ratio and the nature of the bridging, with compounds forming single or double bis-bidentate bridges between metal atoms. researchgate.net

The ability of this compound to bridge metal ions also extends to the formation of heterometallic complexes, which incorporate more than one type of metal ion within the same molecular structure. Studies on adipic acid dihydrazide, a structurally similar ligand, have resulted in the isolation of non-stoichiometric heterometallic complexes containing pairs of metals like Zn(II)/Cu(II), Zn(II)/Hg(II), Zn(II)/Cd(II), and Cd(II)/Co(II). researchgate.net This suggests that this compound is also a suitable platform for constructing complex mixed-metal systems, where the distinct properties of different metals can be combined to potentially create materials with novel magnetic or catalytic functions. researchgate.net

Coordination Modes and Spectroscopic Characterization of Complexes

This compound offers several potential donor atoms for coordination, including the carbonyl oxygen atoms and the terminal amino nitrogen atoms of the two hydrazide moieties. The ligand can coordinate in a neutral form or can be deprotonated to coordinate as an anion, typically through the enol form.

The primary coordination modes observed for hydrazide ligands are:

Ketonic Form : The neutral ligand coordinates to the metal ion through the carbonyl oxygen and the terminal NH2 group. This is a common mode in neutral or acidic media. researchgate.net

Enolic Form : In basic media, the hydrazide can tautomerize to its enol form, -C(OH)=N-NH2. Subsequent deprotonation allows it to coordinate as a monoanion through the enolate oxygen and the NH2 nitrogen. researchgate.net

Bridging Coordination : As a bifunctional ligand, this compound can bridge two metal centers. This is often achieved in a bis-bidentate fashion, where each hydrazide group chelates to a different metal ion, leading to the formation of polynuclear chains or clusters. researchgate.net

Spectroscopic Characterization is crucial for elucidating the structure and bonding in these complexes.

Infrared (IR) Spectroscopy : IR spectroscopy is used to determine the coordination mode of the hydrazide ligand. In complexes where the ligand binds in the ketonic form, the ν(C=O) (amide I) and ν(N-H) stretching vibrations are observed. Upon coordination, the ν(C=O) band typically shifts to a lower frequency, while the ν(N-H) band also shifts, indicating the involvement of the carbonyl oxygen and amino nitrogen in bonding. acgpubs.orgacs.org The appearance of new bands corresponding to ν(C=N) and the disappearance of the ν(C=O) band would indicate coordination in the deprotonated enolic form. mdpi.com

NMR Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides detailed structural information. The chemical shift of the -NH and -NH2 protons can confirm coordination. acgpubs.orgmdpi.com For instance, in the ¹H-NMR spectrum of a pentanehydrazide derivative, the characteristic proton signal of the –NH group was observed as a singlet at 9.51 ppm. mdpi.com

Mass Spectrometry : This technique helps in confirming the molecular weight and stoichiometry of the synthesized complexes. mdpi.com

Electronic Spectroscopy (UV-Vis) : The UV-Vis spectra of the complexes provide information about the electronic transitions and the geometry around the metal center. researchgate.net

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic structure of this compound metal complexes is determined by the interplay between the metal d-orbitals and the ligand orbitals. The bonding can range from primarily electrostatic to significantly covalent, depending on the metal and the ligand's coordination mode.

In transition metal complexes, the d-orbitals of the metal are split into different energy levels by the ligand field. libretexts.org The magnitude of this splitting (Δ) depends on the geometry of the complex (e.g., octahedral or tetrahedral) and the nature of the coordinating atoms from the this compound ligand (N and O donors). libretexts.org This splitting dictates the electronic properties of the complex, such as its color, magnetic behavior, and stability. libretexts.orgnih.gov

Theoretical methods like Density Functional Theory (DFT) are often employed to gain a deeper understanding of the electronic structure and bonding. nih.govresearchgate.net Such calculations can elucidate the nature of the metal-ligand bonds, the distribution of electron density, and the energies of the molecular orbitals, which helps in interpreting spectroscopic and magnetic data. nih.govresearchgate.net For complexes containing radical ligands, which can be formed from hydrazides, establishing the physical oxidation states of the metal and ligand is a key aspect of the electronic structure analysis. nih.gov

Catalytic Applications of this compound-Derived Metal Complexes

While specific catalytic applications for simple this compound metal complexes are not extensively documented in the reviewed literature, metal complexes derived from hydrazone ligands (formed by condensing hydrazides with aldehydes or ketones) are known to be active catalysts for various organic transformations. researchgate.netmdpi.com The structural similarities suggest that this compound-based complexes could serve as precursors to such catalysts.

The field of homogeneous catalysis often utilizes transition metal complexes where the ligand framework plays a crucial role in determining catalytic activity and selectivity. mdpi.commdpi.comrsc.org The ability of ligands to stabilize the metal center, tune its electronic properties, and provide a specific steric environment is key to designing effective catalysts. mdpi.comrsc.org Given that this compound can form stable, well-defined polynuclear and heterometallic structures, its complexes are potential candidates for applications in catalysis, particularly in reactions that may benefit from the cooperative action of multiple metal centers. researchgate.net

Advanced Analytical and Characterization Methodologies for Research

Spectroscopic Techniques in Structural and Mechanistic Investigations

Spectroscopic methods are fundamental in elucidating the structural features and understanding the reaction mechanisms involving pentanedihydrazide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of molecules in solution. bu.edu It provides detailed information about the chemical environment of individual atoms.

¹H NMR: Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. emerypharma.com For derivatives of this compound, characteristic signals for the NH and NH2 protons are observed, often as broad singlets. researchgate.net The chemical shifts and splitting patterns of the methylene (B1212753) (CH2) protons in the pentane (B18724) backbone provide information about their connectivity. researchgate.net

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. msu.edubhu.ac.in Each unique carbon atom in a this compound derivative gives a distinct signal, allowing for the confirmation of the carbon framework. lmaleidykla.ltmdpi.com The chemical shifts of the carbonyl carbon and the carbons in the pentane chain are particularly informative for structural confirmation. lmaleidykla.ltmdpi.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, which is crucial for unambiguously assigning the complete chemical structure of complex this compound derivatives. emerypharma.com

A representative, though not exhaustive, table of expected NMR shifts for a generic this compound derivative is provided below. Actual shifts can vary based on the solvent and specific molecular structure.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH | Variable, often broad | - |

| NH₂ | Variable, often broad | - |

| C=O | - | ~170-180 |

| α-CH₂ | ~2.1-2.3 | ~30-40 |

| β-CH₂ | ~1.5-1.7 | ~20-30 |

| γ-CH₂ | ~1.3-1.5 | ~20-30 |

Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by measuring its vibrational modes. azom.comwikipedia.org

FTIR Spectroscopy: FTIR is particularly useful for identifying the characteristic functional groups present in this compound and its derivatives. rockymountainlabs.com Key absorption bands include the N-H stretching vibrations (typically in the range of 3200-3400 cm⁻¹), the C=O stretching vibration of the hydrazide group (around 1630-1680 cm⁻¹), and C-H stretching vibrations (2850-3000 cm⁻¹). mdpi.comgoogle.com The presence and position of these bands confirm the integrity of the hydrazide functional groups. bellevuecollege.eduresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational, rotational, and other low-frequency modes in a system. wikipedia.org It is particularly sensitive to non-polar bonds and can be used to confirm the C-C backbone structure of the pentane chain. renishaw.com In some cases, the C=N stretching vibration in hydrazone derivatives, which can overlap with the C=O band in FTIR, can be clearly identified as an intense peak in the Raman spectrum. mdpi.com

A summary of typical vibrational frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200-3400 |

| C-H | Stretch | 2850-3000 |

| C=O | Stretch | 1630-1680 |

| N-H | Bend | 1550-1650 |

| C-N | Stretch | 1200-1350 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. libretexts.org

FAB-MS and ESI-MS: Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are soft ionization techniques that are well-suited for analyzing thermally labile molecules like this compound and its derivatives. mdpi.com ESI-MS is particularly common and often provides the protonated molecule [M+H]⁺ or other adducts. nih.gov

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. lmaleidykla.ltmdpi.com This is a critical step in confirming the identity of a newly synthesized compound. acgpubs.org

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. zsmu.edu.ua This technique is used to analyze complex mixtures and to obtain structural information through fragmentation studies. The fragmentation pattern of the parent ion can help to elucidate the structure of the molecule. researchgate.netacdlabs.com

Chromatographic and Separation Techniques

Chromatographic methods are essential for the purification, purity assessment, and analysis of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. mtoz-biolabs.commtoz-biolabs.com It is widely used to assess the purity of synthesized this compound and its derivatives. mdpi.comnih.gov By developing a suitable chromatographic method, the presence of starting materials, intermediates, and by-products can be monitored, allowing for the optimization of reaction conditions. researchgate.net The area under the peak in an HPLC chromatogram is proportional to the concentration of the corresponding component, enabling quantitative analysis. mtoz-biolabs.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. lcms.czlcms.cz When this compound is used as a cross-linker or chain extender in polymerization reactions, GPC is an invaluable tool for characterizing the resulting polymers. sepscience.com The technique separates polymer molecules based on their size in solution, providing information on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. researchgate.netshimadzu.cz

Crystallographic Studies: Single Crystal and Powder X-ray Diffraction (XRD) for Solid-State Structure

Crystallographic analysis is essential for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. uhu-ciqso.esuni-ulm.deuol.de For hydrazide derivatives, these techniques provide precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications.

While the crystal structure of this compound itself is not extensively detailed in the searched literature, a comprehensive single-crystal X-ray diffraction study has been performed on the closely related compound, 5-hydroxypentanehydrazide (B6227117) . researchgate.netiucr.org This analysis offers significant insight into the structural features of an aliphatic hydrazide chain. The study revealed that 5-hydroxypentanehydrazide crystallizes in the orthorhombic space group Pca2(1). researchgate.netiucr.org The asymmetric unit consists of a single molecule with no solvent of crystallization. iucr.org

Powder X-ray Diffraction (P-XRD) is another vital technique used to identify crystalline phases and analyze the structural properties of bulk materials. mineralanalytik.de In studies of materials incorporating hydrazide functionalities, such as polyacylhydrazones or perovskite films, P-XRD is used to confirm the crystalline structure and assess the degree of crystallinity. rsc.org For instance, in the characterization of perovskite films modified with a this compound-derived polymer, XRD patterns showed that the additive could enhance the crystalline properties of the film by reacting with excess lead iodide. rsc.org

Crystallographic Data for 5-Hydroxypentanehydrazide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₁₂N₂O₂ | iucr.org |

| Crystal System | Orthorhombic | researchgate.netiucr.org |

| Space Group | Pca2₁ | researchgate.netiucr.org |

| C=O Bond Length | 1.2375(16) Å | iucr.org |

| C-N Bond Length | 1.3376(17) Å | iucr.org |

| N-N Bond Length | 1.4193(14) Å | iucr.org |

Thermal Analysis Techniques in Materials Characterization (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are fundamental in characterizing the properties of materials as a function of temperature. wikipedia.orgtorontech.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for investigating the thermal stability, phase transitions, and decomposition behavior of this compound and its polymeric derivatives. acs.orgresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For polymers derived from dihydrazides, such as polyacylhydrazones (PAcHys), TGA is used to determine their thermal stability. acs.org Studies on hydrophobic PAcHy polymers show that they are generally less thermally stable than many commercial polymers, with thermal decomposition onsets typically occurring between 160 °C and 200 °C under a nitrogen atmosphere. acs.org This decomposition temperature is characteristic of the acyl hydrazone bond itself. acs.org For example, one specific PAcHy material (Material B) began to decompose at around 160 °C, while others (Materials A and C) were stable up to approximately 200 °C. acs.org TGA can also quantify the amount of volatile solvent, like DMSO, retained in a polymer sample after processing. acs.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. wikipedia.org This technique is used to identify thermal events such as melting points, glass transitions (Tg), and crystallization. torontech.com

Derivatives: For a specific derivative, 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide , DSC analysis was used to determine its thermal transition, revealing a melting enthalpy (ΔHm) of 120.2 J/g. mdpi.com

Polymers: In the study of PAcHy materials, DSC results indicated that the polymers were amorphous solids. acs.org The glass transition onsets for three different solvent-cast materials were found to be 60 °C, 32 °C, and 75 °C. acs.org Interestingly, the processing method had a significant impact on thermal properties; precipitating the polymers shifted their glass transition temperatures to 87 °C, 69 °C, and 37 °C, respectively, demonstrating that morphology can alter these key characteristics. acs.org

Thermal Properties of this compound-Related Materials

| Material | Technique | Finding | Reference |

|---|---|---|---|

| Polyacylhydrazones (General) | TGA | Decomposition onset ~160-200 °C | acs.org |

| Polyacylhydrazone (Material A, cast) | DSC | Glass Transition (Tg) onset: 60 °C | acs.org |

| Polyacylhydrazone (Material B, cast) | DSC | Glass Transition (Tg) onset: 32 °C | acs.org |

| Polyacylhydrazone (Material C, cast) | DSC | Glass Transition (Tg) onset: 75 °C | acs.org |

| 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide | DSC | Melting Enthalpy (ΔHm): 120.2 J/g | mdpi.com |

Advanced Microscopy Techniques (e.g., Atomic Force Microscopy, Scanning Electron Microscopy) for Morphological Studies (if relevant to specific materials)

Advanced microscopy techniques are critical for visualizing the surface topography and morphology of materials at the micro- and nanoscale. When this compound is incorporated into advanced materials, such as functional polymers for electronics, Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) become highly relevant for characterization. rsc.org

A key example is the use of an ionic conductive elastomer (ICE), prepared using This compound hydroiodide , as an additive to improve the efficiency of flexible perovskite solar cells. rsc.org In this research, both SEM and AFM were employed to study the morphology and properties of the resulting perovskite films.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. nanoscience.comwikipedia.org In the perovskite solar cell study, a field-emission SEM was used to observe the surface and cross-section morphology of the perovskite films. rsc.org These images allowed researchers to analyze the grain size and structure of the films, providing visual evidence of how the ICE additive influenced the film's formation and quality. rsc.org

These microscopy studies demonstrated that incorporating the this compound-derived ICE network led to a more uniform and higher-quality perovskite film, which was a critical factor in achieving record-high solar cell efficiency and flexibility. rsc.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. wikipedia.org By modeling the electron density, DFT can provide insights into various chemical properties and behaviors. wikipedia.org

Predicting Reaction Mechanisms and Pathways

DFT calculations are instrumental in elucidating the step-by-step processes of chemical reactions. This computational approach allows for the investigation of various potential reaction pathways, helping to identify the most energetically favorable routes. rsc.orgnih.gov By mapping the potential energy surface, researchers can identify transition states and intermediates, which are often transient and difficult to detect experimentally. nih.govdergipark.org.tr This predictive capability is crucial for understanding how a molecule like pentanedihydrazide might interact with other chemical species and for designing new synthetic routes. mdpi.com

The application of DFT can help in understanding complex reaction mechanisms, such as those involving catalysis. rsc.org For instance, DFT can be used to model the role of a catalyst, the binding of substrates, and the energetics of each step in a catalytic cycle. rsc.orgnih.gov This detailed mechanistic understanding is vital for optimizing reaction conditions and developing more efficient chemical processes. mdpi.com

Simulation of Spectroscopic Properties

DFT is also widely used to simulate and predict the spectroscopic properties of molecules, which is essential for their characterization. nih.gov By calculating the electronic and vibrational energy levels, DFT can generate theoretical spectra, such as Infrared (IR), Raman, and UV-Vis spectra, that can be compared with experimental data. mdpi.com This comparison helps in assigning the observed spectral bands to specific molecular vibrations or electronic transitions, leading to a more definitive structural elucidation. nih.govmdpi.com

For example, DFT calculations can predict the vibrational frequencies of different functional groups within this compound, aiding in the interpretation of its experimental IR and Raman spectra. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, providing insights into the electronic transitions responsible for the molecule's UV-Vis absorption bands. researchgate.net These computational tools are invaluable for confirming the structure of newly synthesized compounds and for understanding their electronic properties. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Supramolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. iaanalysis.com By simulating these movements, MD can provide detailed information on conformational changes and intermolecular interactions. iaanalysis.comcresset-group.com

A key application of MD simulations is in conformational analysis, which involves identifying the different spatial arrangements (conformations) that a molecule can adopt and assessing their relative stabilities. cresset-group.com For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the most probable and energetically favorable shapes. cresset-group.comnih.gov This information is crucial as the conformation of a molecule can significantly influence its physical and biological properties. The analysis of simulation trajectories can identify major conformational changes and the transition states between them. iaanalysis.com

MD simulations are also powerful for studying supramolecular interactions, which are the non-covalent interactions between molecules. researchgate.net These interactions, including hydrogen bonds and van der Waals forces, govern how molecules recognize and bind to each other, leading to the formation of larger, organized structures. researchgate.netmdpi.com For this compound, MD simulations can model how individual molecules interact with each other and with solvent molecules, providing insights into its packing in the solid state and its behavior in solution. researchgate.net For instance, studies on related hydrazide compounds have shown the importance of intermolecular hydrogen bonds involving the hydrazide groups in forming the three-dimensional crystal packing. researchgate.netiucr.org

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchcommons.org

Predictive Modeling of Biological Activity

QSAR models are developed to predict the biological activity of new or untested chemical compounds. researchgate.netbio-hpc.eu This is particularly valuable in drug discovery and development, as it allows for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. nih.govcas.org For derivatives of this compound, QSAR models could be built based on a set of synthesized and tested analogs. nih.gov These models would use calculated molecular descriptors (numerical representations of chemical structure) to correlate with the observed biological activity, such as antifungal or antibacterial efficacy. nih.govscirp.org

The predictive power of a QSAR model depends on the quality and diversity of the data used to build it. cas.org A robust and validated QSAR model can significantly accelerate the lead optimization process by guiding the design of more potent and selective derivatives. nih.govcore.ac.uk

Elucidation of Structure-Activity Determinants